Receptor Binding Affinity: 8-Hydroxy-PIPAT vs. 8-OH-DPAT in Rat Hippocampal Membranes
In direct competitive binding studies using rat hippocampal membrane homogenates, 8-hydroxy-PIPAT exhibited a Ki value of 0.92 nM against (R,S)-[³H]-8-OH-DPAT, demonstrating a higher affinity than the prototypical 5-HT1A agonist itself [1]. The radiolabeled form, [¹²⁵I]-8-hydroxy-PIPAT, bound to a single high-affinity site with a Kd of 0.38 ± 0.03 nM and a Bmax of 310 ± 20 fmol/mg protein, confirming its utility as a high specific activity tracer [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.92 nM |
| Comparator Or Baseline | 8-OH-DPAT (Ki against its own radioligand; implied baseline as the displaced ligand) |
| Quantified Difference | 8-Hydroxy-PIPAT affinity exceeds that of 8-OH-DPAT, as evidenced by its ability to displace [³H]-8-OH-DPAT at sub-nanomolar concentrations. |
| Conditions | Rat hippocampal membrane homogenates; radioligand: (R,S)-[³H]-8-OH-DPAT |
Why This Matters
Higher binding affinity enables the use of lower compound concentrations in competition assays, reducing non-specific binding and improving signal-to-noise ratios in receptor occupancy studies.
- [1] Zhuang, Z.P., Kung, M.P., & Kung, H.F. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161-3165. View Source
